GNE7599

Beschreibung

BenchChem offers high-quality GNE7599 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GNE7599 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C31H40N6O3S |

|---|---|

Molekulargewicht |

576.8 g/mol |

IUPAC-Name |

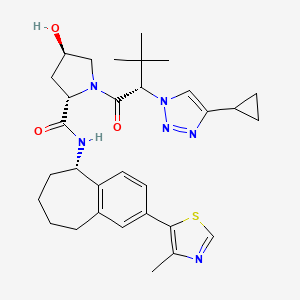

(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H40N6O3S/c1-18-27(41-17-32-18)21-11-12-23-20(13-21)7-5-6-8-24(23)33-29(39)26-14-22(38)15-36(26)30(40)28(31(2,3)4)37-16-25(34-35-37)19-9-10-19/h11-13,16-17,19,22,24,26,28,38H,5-10,14-15H2,1-4H3,(H,33,39)/t22-,24+,26+,28-/m1/s1 |

InChI-Schlüssel |

IAVGSVXQQSNQFO-PWKYGKGFSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC3=C(C=C2)[C@H](CCCC3)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@H](C(C)(C)C)N5C=C(N=N5)C6CC6)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC3=C(C=C2)C(CCCC3)NC(=O)C4CC(CN4C(=O)C(C(C)(C)C)N5C=C(N=N5)C6CC6)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

GNE7599: A High-Affinity VHL Ligand for Next-Generation PROTACs

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNE7599 is a potent, orally bioavailable von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand developed for the construction of Proteolysis Targeting Chimeras (PROTACs). With a picomolar binding affinity for VHL, GNE7599 represents a significant advancement in the design of targeted protein degraders. This technical guide provides a comprehensive overview of GNE7599, including its binding characteristics, pharmacokinetic properties, and its application in PROTACs. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are presented to facilitate its use in research and drug development.

Introduction to GNE7599 and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC consists of two key moieties: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The von Hippel-Lindau (VHL) protein is a well-characterized E3 ligase that is frequently utilized in PROTAC design. GNE7599 is a high-affinity ligand for VHL, making it an attractive component for the development of potent and selective PROTACs.[1][2]

GNE7599: Quantitative Data

GNE7599 exhibits superior binding affinity and pharmacokinetic properties compared to earlier generation VHL ligands, such as VH021.

Table 1: Binding Affinity and Pharmacokinetic Properties of GNE7599

| Parameter | GNE7599 | VH021 | Reference |

| Binding Affinity (Kd) to VHL | 540 pM | - | [1][2] |

| Oral Bioavailability (F) | 47% | 2.7% | Genentech |

| Potency Improvement vs. VH021 | >120-fold | - | Domainex |

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC utilizing a GNE7599-based VHL ligand to induce the degradation of a target protein.

Caption: Mechanism of action of a GNE7599-based PROTAC.

GNE7599 Precursor (Compound 104) Binding to VHL

The crystal structure of a key precursor to GNE7599, compound 104, in complex with VHL (PDB ID: 9BOL) reveals the specific molecular interactions responsible for its high binding affinity.

Caption: Key interactions between GNE7599 precursor and VHL.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol describes the use of Western blotting to quantify the degradation of a target protein induced by a GNE7599-based PROTAC.

Materials:

-

Cell line expressing the target protein

-

GNE7599-based PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with a dose-response of the GNE7599-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples to denature the proteins.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

NanoBRET Target Engagement Assay

This protocol outlines the use of the NanoBRET™ Target Engagement assay to measure the intracellular binding of a GNE7599-based PROTAC to VHL in live cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for NanoLuc®-VHL fusion protein

-

NanoBRET™ fluorescent tracer for VHL

-

GNE7599-based PROTAC

-

Opti-MEM™ I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

White, non-binding surface 96-well or 384-well plates

-

NanoBRET™ Nano-Glo® Substrate

-

Luminometer capable of measuring dual-filtered luminescence

Procedure:

-

Cell Transfection:

-

Transfect HEK293 cells with the NanoLuc®-VHL fusion vector using a suitable transfection reagent.

-

Plate the transfected cells into white assay plates and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the GNE7599-based PROTAC in Opti-MEM™.

-

Add the diluted PROTAC and the NanoBRET™ tracer to the cells.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a luminometer equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

-

Convert the raw BRET ratios to milliBRET units (mBU).

-

Plot the mBU values against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular target engagement.

-

Synthesis of GNE7599

A detailed, step-by-step synthesis protocol for GNE7599 is not publicly available. However, based on the information from the primary publication by Genentech, the synthesis involves a multi-step route. Key strategic elements include the formation of a 1,2,3-triazole ring to replace a peptidic amide bond and the introduction of a conformationally constrained cycloheptyl ring on the methylthiazole benzylamine moiety. The synthesis would likely involve standard organic chemistry transformations such as amide couplings, cycloadditions, and functional group manipulations.

Conclusion

GNE7599 is a highly potent and orally bioavailable VHL ligand that holds significant promise for the development of next-generation PROTACs. Its picomolar binding affinity allows for the creation of highly effective targeted protein degraders. The experimental protocols and conceptual diagrams provided in this guide offer a valuable resource for researchers and drug developers seeking to utilize GNE7599 in their targeted protein degradation strategies. Further studies reporting the degradation profiles (DC50 and Dmax) of GNE7599-based PROTACs against specific therapeutic targets are eagerly awaited to fully realize its potential in drug discovery.

References

GNE-7599: A Technical Guide to its Mechanism of Action in the VHL Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of GNE-7599, a potent and orally bioavailable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It details the compound's mechanism of action within the VHL/HIF-2α signaling pathway, summarizes its key quantitative data, and outlines the experimental methodologies used for its characterization.

Introduction to the VHL Pathway and GNE-7599

The von Hippel-Lindau (VHL) protein is a crucial component of a cellular oxygen-sensing pathway. It acts as the substrate recognition component of the VCB-Cul2 E3 ubiquitin ligase complex, which targets the alpha subunits of hypoxia-inducible factors (HIFs) for proteasomal degradation under normal oxygen conditions (normoxia).[1] In many cancers, particularly clear cell renal cell carcinoma (ccRCC), the VHL gene is inactivated, leading to the stabilization and accumulation of HIF-2α. This transcription factor then drives the expression of genes involved in tumor growth, angiogenesis, and metastasis.

GNE-7599 is a high-affinity, peptidomimetic ligand designed to bind to VHL.[2][3][4] Its development is a significant step in creating tool compounds to probe the VHL pathway and as a component for Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the E3 ligase machinery to degrade specific disease-causing proteins.

Mechanism of Action

Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-2α. This modification allows VHL to recognize and bind to HIF-2α, leading to its ubiquitination and subsequent degradation by the proteasome. When VHL is mutated or in hypoxic conditions, this process is inhibited, allowing HIF-2α to accumulate, dimerize with ARNT, and activate gene transcription.

GNE-7599 acts as a potent VHL ligand, directly engaging the VHL protein. In the context of its use as a standalone molecule, it can be considered an inhibitor of the VHL-HIF-2α interaction, although its primary utility is often as a VHL-recruiting moiety in PROTACs. By binding to VHL, GNE-7599 can be linked to a ligand for a target protein, thereby inducing the degradation of that target.

Signaling Pathway Diagram

Caption: The VHL/HIF-2α signaling pathway under normoxic and hypoxic/VHL-inactive conditions, illustrating the binding of GNE-7599 to the VHL E3 ligase complex.

Quantitative Data Summary

GNE-7599 demonstrates significant improvements in potency and pharmacokinetic properties compared to earlier generation VHL ligands like VH021.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Parameter | GNE-7599 | VH021 | Assay |

| Binding Affinity (Kd) | 540 pM | - | Surface Plasmon Resonance (SPR) |

| Cellular Target Engagement (IC50) | <5 nM | >2 µM | NanoBRET™ Assay |

| Potency Improvement vs. VH021 | >120-fold | - | - |

Data sourced from multiple reports referencing the primary publication by Wu et al., 2024.[5][6]

Table 2: Pharmacokinetic and Permeability Properties

| Parameter | GNE-7599 | VH021 | Species |

| Oral Bioavailability (F) | 47% (or 46.5%) | 2.7% | Mouse |

| Permeability Improvement | 10-fold | - | MDCK Cell Assay |

| Plasma Protein Binding | High | - | Mouse |

| Metabolic Stability | Moderate | - | Mouse Microsomes & Hepatocytes |

| Clearance (CL) | Significantly Reduced | - | Mouse |

| Volume of Distribution (Vss) | Similar | - | Mouse |

Data sourced from multiple reports referencing the primary publication by Wu et al., 2024.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of GNE-7599.

NanoBRET™ Target Engagement Assay (for VHL)

This live-cell assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged target protein.

Objective: To determine the intracellular IC50 of GNE-7599 for VHL.

Materials:

-

HEK293T cells

-

VHL-NanoLuc® Fusion Vector

-

NanoBRET™ Tracer for VHL

-

Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

96-well white assay plates

Protocol:

-

Cell Preparation: HEK293T cells are transiently transfected with the VHL-NanoLuc® fusion vector.

-

Seeding: Transfected cells are seeded into 96-well plates at an optimized density and incubated to allow for cell adherence and protein expression.

-

Compound Preparation: GNE-7599 is serially diluted in DMSO and then further diluted in Opti-MEM®.

-

Tracer Preparation: The VHL fluorescent tracer is prepared at a fixed concentration in Opti-MEM®.

-

Assay:

-

The serially diluted GNE-7599 is added to the wells containing the cells.

-

The fluorescent tracer is then added to all wells.

-

The plate is incubated at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow for binding equilibrium.

-

-

Detection:

-

Nano-Glo® Substrate is added to all wells.

-

Luminescence is read on a plate reader equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~610 nm).

-

-

Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. The data is then normalized and fitted to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Assay

Objective: To determine the binding affinity (Kd) of GNE-7599 to purified VHL protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant VHL protein complex (VBC)

-

GNE-7599

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Chip Preparation: The VHL protein is immobilized onto the surface of the sensor chip using standard amine coupling chemistry.

-

Binding Analysis:

-

A serial dilution of GNE-7599 in running buffer is prepared.

-

Each concentration is injected over the sensor chip surface at a constant flow rate, allowing for association.

-

Running buffer is then flowed over the chip to monitor the dissociation phase.

-

-

Data Analysis: The sensorgrams (response units vs. time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).

MDCK Cell Permeability Assay

Objective: To assess the membrane permeability of GNE-7599.

Materials:

-

MDCK cells (Madin-Darby Canine Kidney)

-

Transwell® inserts (e.g., 24-well)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

GNE-7599

Protocol:

-

Monolayer Formation: MDCK cells are seeded onto the Transwell® inserts and cultured for several days to form a confluent, polarized monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Measurement (Apical to Basolateral):

-

The culture medium is replaced with transport buffer.

-

GNE-7599 is added to the apical (upper) chamber.

-

At various time points, samples are taken from the basolateral (lower) chamber.

-

-

Permeability Measurement (Basolateral to Apical): The experiment is repeated in the reverse direction to determine the efflux ratio.

-

Quantification: The concentration of GNE-7599 in the collected samples is quantified using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Experimental Workflow and Logic

The characterization of a novel VHL ligand like GNE-7599 follows a logical progression from initial binding verification to cellular and in vivo characterization.

Caption: A typical experimental workflow for the evaluation of a VHL ligand like GNE-7599.

Conclusion

GNE-7599 represents a highly optimized VHL ligand with picomolar binding affinity, excellent cellular potency, and significantly improved oral bioavailability compared to previous tool compounds. Its well-characterized profile makes it an invaluable asset for researchers studying the VHL-HIF axis and for the development of next-generation targeted protein degraders. The data and protocols presented in this guide provide a comprehensive technical foundation for professionals working in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]

- 3. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. enamine.net [enamine.net]

- 6. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE7599: A High-Potency VHL Ligand for Targeted Protein Degradation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of GNE7599, a high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, and its application in the field of targeted protein degradation (TPD). It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize GNE7599 and similar VHL ligands in their research endeavors, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to GNE7599 and Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the heart of this technology. They consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

GNE7599 is a potent, orally bioavailable VHL ligand with a picomolar binding affinity.[1][2] Its high affinity and favorable pharmacokinetic properties make it an invaluable tool for the construction of highly effective PROTACs.[2] By incorporating GNE7599 as the E3 ligase-recruiting moiety, researchers can develop PROTACs capable of degrading a wide array of protein targets implicated in various diseases, most notably cancer.

Mechanism of Action: GNE7599 in PROTACs

The primary role of GNE7599 in research is to serve as a high-affinity "anchor" to the VHL E3 ligase complex. When incorporated into a PROTAC, GNE7599 facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This ternary complex is the critical intermediate that initiates the targeted degradation process.

The sequence of events is as follows:

-

Binding: The PROTAC, containing GNE7599 and a ligand for the target protein, simultaneously binds to both the VHL E3 ligase and the target protein within the cell.

-

Ternary Complex Formation: This simultaneous binding results in the formation of a stable ternary complex (Target Protein-PROTAC-VHL).

-

Ubiquitination: The VHL E3 ligase, now in close proximity to the target protein, catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation.

-

Recycling: The PROTAC molecule is released after inducing ubiquitination and can then engage another target protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.

Quantitative Data

The efficacy of GNE7599 and PROTACs derived from it can be quantified through various biophysical and cellular assays. The following tables summarize key data for GNE7599 and a representative VHL-based PROTAC targeting the BRD4 protein, a well-studied target in cancer.

Table 1: Biophysical and Pharmacokinetic Properties of GNE7599

| Parameter | Value | Reference |

| Binding Affinity (Kd) to VHL | 540 pM | [1][2] |

| IC50 | <5 nM | |

| Oral Bioavailability (F) | 46.5% |

Table 2: In Vitro Performance of a Representative VHL-based BRD4 PROTAC (e.g., MZ1)

| Parameter | Cell Line | Value | Reference |

| DC50 (Degradation Concentration 50%) | HeLa | <100 nM | [3] |

| Dmax (Maximum Degradation) | HeLa | >90% | [3] |

| IC50 (Cell Viability) | MV4;11 | 3 pM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize a GNE7599-based PROTAC targeting a protein of interest, such as BRD4.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation induced by the PROTAC.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

GNE7599-based PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-target protein, e.g., anti-BRD4; anti-loading control, e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours).

-

Include a vehicle control (DMSO) and a proteasome inhibitor co-treatment group to confirm the degradation is proteasome-dependent.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for a loading control protein to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

NanoBRET™ Target Engagement Assay

This assay measures the binding of the PROTAC to the VHL E3 ligase within intact cells, providing insights into target engagement and cell permeability.

Materials:

-

HEK293 cells

-

VHL-NanoLuc® fusion vector

-

NanoBRET™ tracer for VHL

-

GNE7599-based PROTAC

-

Opti-MEM® I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

White, non-binding 96-well plates

-

Luminometer capable of measuring dual-filtered luminescence

Procedure:

-

Cell Transfection:

-

Transfect HEK293 cells with the VHL-NanoLuc® fusion vector using FuGENE® HD.

-

Seed the transfected cells into 96-well plates.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the GNE7599-based PROTAC in Opti-MEM®.

-

Add the NanoBRET™ tracer to the cells, followed by the PROTAC dilutions.

-

-

Signal Measurement:

-

Incubate the plate at 37°C and 5% CO2 for the desired time (e.g., 2 hours).

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor (460 nm) and acceptor (610 nm) luminescence signals using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

-

Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value for target engagement.

-

Conclusion

GNE7599 stands out as a highly potent and orally bioavailable VHL ligand, making it a critical tool for the development of next-generation PROTACs. Its high affinity for the VHL E3 ligase enables the creation of efficient and selective protein degraders for a multitude of therapeutic targets. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize the efficacy of GNE7599-based PROTACs in their specific research contexts. As the field of targeted protein degradation continues to expand, the use of well-characterized and potent E3 ligase ligands like GNE7599 will be paramount to advancing novel therapeutics into the clinic.

References

GNE7599: A High-Affinity VHL Ligand for Probing the Ubiquitin-Proteasome System via Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Ubiquitin-Proteasome System (UPS) is a fundamental cellular machinery responsible for the degradation of the majority of intracellular proteins, playing a critical role in cellular homeostasis, signal transduction, and cell cycle control. The specificity of the UPS is primarily determined by E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the transfer of ubiquitin to them. This ubiquitination marks the protein for degradation by the 26S proteasome. The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin 2 RING-VHL E3 ligase (CRL2^VHL^).[1][2] The development of small molecules that can recruit E3 ligases to specific proteins of interest has given rise to the field of targeted protein degradation (TPD), with Proteolysis-Targeting Chimeras (PROTACs) being the most prominent modality.[2][3] GNE7599 is a highly potent and orally bioavailable ligand for VHL, designed to be a critical component of PROTACs, thus serving as a powerful tool to harness the UPS for selective protein degradation.[1][4][5][6][7][8]

GNE7599: A Potent VHL Ligand

GNE7599 was developed by Genentech through a systematic peptidomimetic structure-activity relationship (SAR) approach to improve upon existing VHL ligands, which often suffered from poor cellular permeability and low oral bioavailability.[4][6][8] This optimization resulted in a ligand with picomolar binding affinity to VHL and significantly enhanced pharmacokinetic properties.[1][6][8]

Quantitative Data

The key physicochemical and pharmacokinetic properties of GNE7599 are summarized below, with comparisons to the widely used VHL ligand, VH021, where available.

| Parameter | GNE7599 | VH021 | Reference |

| Binding Affinity (Kd) | 540 pM | - | [3][5][7] |

| Potency Improvement vs. VHL-021 | >120-fold | - | [4] |

| Cellular Permeability (MDCK assay) | 10-fold improvement vs. VH021 | - | [4] |

| Oral Bioavailability (F) | 47% | 2.7% | [1][4] |

Mechanism of Action: Hijacking the UPS with GNE7599-based PROTACs

GNE7599 itself does not directly inhibit or modulate the UPS. Instead, it serves as a high-affinity "handle" to recruit the VHL E3 ligase. When incorporated into a PROTAC, which consists of the GNE7599 moiety, a linker, and a ligand for a protein of interest (POI), it enables the formation of a ternary complex between VHL, the PROTAC, and the POI. This proximity induces the ubiquitination of the POI by the VHL E3 ligase complex, marking it for degradation by the proteasome.

Mechanism of a GNE7599-based PROTAC.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization and application of GNE7599-based PROTACs for studying the ubiquitin-proteasome system.

NanoBRET™ Target Engagement Assay

This assay is used to quantify the binding of GNE7599 or a GNE7599-based PROTAC to VHL in live cells.

Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (e.g., VHL) and a fluorescently labeled tracer that binds to the same protein. A test compound that also binds to the protein will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

-

HEK293T cells

-

Plasmid encoding VHL-NanoLuc® fusion protein

-

Fluorescently labeled VHL tracer

-

Opti-MEM™ I Reduced Serum Medium

-

Fugene® HD Transfection Reagent

-

GNE7599 or GNE7599-based PROTAC

-

White, 96-well assay plates

-

BRET-capable plate reader

Protocol:

-

Transfection:

-

Seed HEK293T cells in a 6-well plate and grow to 70-90% confluency.

-

Transfect cells with the VHL-NanoLuc® plasmid using Fugene® HD according to the manufacturer's instructions.

-

Incubate for 24 hours.

-

-

Assay Preparation:

-

Harvest transfected cells and resuspend in Opti-MEM™.

-

Dilute the fluorescent tracer to the desired concentration in Opti-MEM™.

-

Prepare serial dilutions of GNE7599 or the PROTAC in Opti-MEM™.

-

-

Assay Execution:

-

Add the cell suspension to the wells of a 96-well plate.

-

Add the tracer to all wells except for the "no tracer" control.

-

Add the serially diluted GNE7599/PROTAC or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C for 2 hours.

-

Add the NanoBRET™ substrate and read the plate on a BRET-capable plate reader, measuring both donor (luciferase) and acceptor (tracer) emission.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50.

-

NanoBRET™ Target Engagement Assay Workflow.

Cellular Protein Degradation Assay (Western Blot)

This assay is used to determine the ability of a GNE7599-based PROTAC to induce the degradation of a specific target protein in cells.

Principle: Cells are treated with the PROTAC, and the levels of the target protein are measured by Western blotting. A decrease in the protein level indicates successful degradation.

Materials:

-

Cell line expressing the protein of interest (POI)

-

GNE7599-based PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of the GNE7599-based PROTAC, DMSO, or a combination of the PROTAC and a proteasome inhibitor.

-

Incubate for the desired time (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for the POI and the loading control.

-

Normalize the POI band intensity to the loading control band intensity for each sample.

-

Plot the normalized POI levels against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed).

-

Protein Degradation Assay Workflow.

Conclusion

GNE7599 represents a significant advancement in the development of tools for targeted protein degradation. Its high affinity for VHL and excellent drug-like properties make it an ideal component for the creation of potent and effective PROTACs. By enabling the selective degradation of virtually any protein of interest, GNE7599-based PROTACs provide a powerful method for studying protein function and interrogating the ubiquitin-proteasome system in a highly specific manner. This technical guide provides a foundation for researchers to utilize GNE7599 in their efforts to explore the vast landscape of the cellular proteome and develop novel therapeutic strategies.

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. von Hippel-Lindau (VHL) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic principles of designing a GNE7599-based PROTAC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides the core principles and methodologies for designing and evaluating Proteolysis Targeting Chimeras (PROTACs) utilizing the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, GNE-7599. This document outlines the rational design considerations, key experimental protocols, and data interpretation necessary for the successful development of GNE-7599-based PROTACs for targeted protein degradation.

Introduction to PROTAC Technology and GNE-7599

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] This polyubiquitination marks the POI for degradation by the 26S proteasome.[4]

GNE-7599 is a highly potent and orally active VHL ligand with a dissociation constant (Kd) of 540 pM.[5][6] Its high affinity and favorable pharmacokinetic properties make it an attractive choice for the development of potent and effective PROTACs.[6][7] Developed by Genentech, GNE-7599 represents an optimized peptidomimetic VHL ligand with enhanced cell permeability and oral bioavailability compared to earlier generation VHL ligands.[7][8]

Core Principles of GNE-7599-Based PROTAC Design

The design of a successful GNE-7599-based PROTAC requires careful consideration of three critical elements: the binder to the protein of interest (POI), the linker, and the exit vector from the GNE-7599 scaffold.

Protein of Interest (POI) Binder

The selection of a suitable binder for the POI is the first and most crucial step. The binder should exhibit sufficient affinity and selectivity for the target protein. While high affinity is often desirable, it is not always a prerequisite for effective degradation, as the overall efficacy of the PROTAC is also governed by the stability and cooperativity of the ternary complex.

Linker Design and Optimization

The linker is not merely a passive connector but plays a critical role in the PROTAC's efficacy. Its length, composition, and attachment points to both the POI binder and GNE-7599 are critical parameters that must be empirically optimized.[9][][11]

-

Length: The linker must be long enough to span the distance between the VHL and POI binding pockets without inducing steric clash, yet not so long that it prevents the formation of a stable and productive ternary complex.[]

-

Composition: The chemical nature of the linker influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. Commonly used linker moieties include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like piperazines and alkynes.[]

-

Attachment Point: The exit vector from both the POI ligand and GNE-7599 should be chosen at a solvent-exposed position to minimize disruption of binding to their respective proteins.[]

GNE-7599 Exit Vector

The modular design of PROTACs allows for the connection of the linker to various points on the GNE-7599 molecule. The choice of the exit vector can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency.

Quantitative Data on VHL-Based PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum level of degradation (Dmax).[12][13] The following tables summarize the degradation data for selected VHL-based PROTACs, providing a reference for the expected potency of these molecules.

| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | 141 | PC3 | 2.58 | Not Reported | [1] |

| BRD4 | 141 | EOL-1 | 216 | Not Reported | [1] |

| SMARCA2 | Cpd 17 (Aurigene) | MV-4-11 | <100 | 99.1 | [14] |

| SMARCA4 | Cpd 17 (Aurigene) | MV-4-11 | <100 | 100.1 | [14] |

| SMARCA2 | AU-SM2-1 | MV-4-11 | 5.15 | Not Reported | [15] |

| SMARCA2 | AU-SM2-1 | SK-HEP-1 | 7.04 | Not Reported | [15] |

| SMARCA2 | AU-SM2-1 | RERF-LC-A1 | 3.7 | Not Reported | [15] |

| SMARCA4 | AU-SM4-1 | VCaP | 5.4 | Not Reported | [15] |

| SMARCA4 | AU-SM4-1 | MV-4-11 | 3.03 | Not Reported | [15] |

Experimental Protocols

The successful development of a GNE-7599-based PROTAC relies on a series of robust and well-controlled experiments to characterize its biological activity. The following sections provide detailed protocols for the key assays.

Ternary Complex Formation Assay (NanoBRET)

The formation of a stable ternary complex is a prerequisite for subsequent ubiquitination and degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the interaction between the POI and VHL in the presence of the PROTAC.[9][16][17]

Principle: This assay utilizes NanoLuc® luciferase as a bioluminescent donor fused to the POI and a fluorescently labeled HaloTag® protein fused to VHL as the acceptor. Upon PROTAC-induced formation of the ternary complex, the donor and acceptor are brought into close proximity, resulting in energy transfer and a quantifiable BRET signal.[11]

Protocol:

-

Cell Preparation:

-

Co-transfect HEK293 cells with plasmids encoding for the NanoLuc®-POI fusion protein and the HaloTag®-VHL fusion protein.

-

Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

-

Labeling and Treatment:

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 1 hour to allow for labeling of the HaloTag®-VHL fusion protein.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Treat the cells with a serial dilution of the GNE-7599-based PROTAC.

-

-

Data Acquisition and Analysis:

-

Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

-

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sklslabs.com [sklslabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]

- 7. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. researchgate.net [researchgate.net]

- 12. lifesensors.com [lifesensors.com]

- 13. Aurigene Oncology patents new SMARCA2 and SMARCA4 degradation inducers | BioWorld [bioworld.com]

- 14. Aurigene Oncology reports potent and selective degraders of SMARCA2 and SMARCA4 as cancer therapeutics | BioWorld [bioworld.com]

- 15. researchgate.net [researchgate.net]

- 16. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

GNE-7599: A Technical Guide for Novice Researchers

An In-depth Technical Guide on the Core Attributes of a High-Affinity VHL Ligand for Targeted Protein Degradation

This guide provides a comprehensive technical overview of GNE-7599, a potent and orally bioavailable von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. It is intended for researchers, scientists, and drug development professionals who are new to this molecule and its applications in targeted protein degradation.

Introduction

GNE-7599 is a high-affinity, orally active ligand for the von Hippel-Lindau (VHL) protein, a key component of the VHL E3 ubiquitin ligase complex.[1] Developed through a systematic peptidomimetic structure-activity relationship (SAR) approach, GNE-7599 exhibits significantly improved potency and oral bioavailability compared to earlier VHL ligands.[2][3] Its primary application is as a VHL-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins.[1]

Mechanism of Action: VHL-Mediated Targeted Protein Degradation

The VHL protein is a crucial component of the cellular machinery responsible for protein homeostasis. It acts as a substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.

PROTACs incorporating GNE-7599 hijack this natural process. The GNE-7599 portion of the PROTAC binds to VHL, while a separate ligand on the other end of the PROTAC binds to a specific protein of interest (POI). This induced proximity brings the POI into close contact with the E3 ligase complex, leading to the ubiquitination and degradation of the POI.

Quantitative Data Summary

The development of GNE-7599 involved rigorous quantitative assessment of its binding affinity, cellular permeability, and pharmacokinetic properties. The following tables summarize the key quantitative data for GNE-7599, often in comparison to the earlier generation VHL ligand, VH021.

| Parameter | GNE-7599 | VH021 | Reference |

| Binding Affinity (Kd) | 540 pM | - | [1] |

| Cellular Permeability (MDCK Assay) | 10-fold improvement | Baseline | [2] |

| Oral Bioavailability (Mouse) | 47% | 2.7% | [2] |

| Pharmacokinetic Parameter | GNE-7599 (in Mouse) | Reference |

| Clearance | Significantly Reduced vs. VH021 | [2] |

| Volume of Distribution (Vss) | Similar to VH021 | [2] |

| Plasma Protein Binding | High | [2] |

| Metabolic Stability (Microsomes & Hepatocytes) | Moderate | [2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize GNE-7599 are provided below. These protocols are based on standard techniques employed in the field of targeted protein degradation.

Surface Plasmon Resonance (SPR) Assay for VHL Binding Affinity

This protocol outlines the determination of the binding affinity (Kd) of GNE-7599 to the VHL protein complex.

Materials:

-

Recombinant human VHL-ElonginB-ElonginC (VCB) complex

-

GNE-7599

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

-

Immobilization of VCB Complex:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the VCB complex over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a dilution series of GNE-7599 in running buffer.

-

Inject the GNE-7599 solutions over the immobilized VCB surface, starting with the lowest concentration.

-

Monitor the association and dissociation phases in real-time.

-

After each injection, regenerate the sensor surface with the regeneration solution to remove bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).

-

NanoBRET™ Target Engagement Assay for Intracellular VHL Binding

This protocol describes a cell-based assay to measure the engagement of GNE-7599 with VHL in a live-cell context.

Materials:

-

HEK293 cells

-

Expression vector for NanoLuc®-VHL fusion protein

-

NanoBRET™ tracer for VHL

-

GNE-7599

-

Opti-MEM™ I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

White, 96-well assay plates

-

Nano-Glo® Live Cell Reagent

-

Luminometer with 450 nm and >600 nm filters

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the NanoLuc®-VHL expression vector.

-

Plate the transfected cells into white 96-well plates and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of GNE-7599 in Opti-MEM™.

-

Add the compound dilutions to the cells.

-

Add the NanoBRET™ tracer to all wells.

-

-

Signal Detection:

-

Add the Nano-Glo® Live Cell Reagent to all wells.

-

Incubate the plate at room temperature for 3-5 minutes.

-

Measure the donor (450 nm) and acceptor (>600 nm) emission signals using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the concentration of GNE-7599 and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizations

The following diagrams illustrate key concepts related to GNE-7599.

Caption: VHL-HIF-1α Signaling Pathway under Normoxia and Hypoxia.

Caption: General Experimental Workflow for a GNE-7599-based PROTAC.

Caption: Logical Relationship in the Development of GNE-7599.

References

GNE-7599: A Technical Guide to its Discovery and Preclinical Development

This in-depth guide provides a comprehensive overview of the discovery and development history of GNE-7599, a potent and orally bioavailable von Hippel-Lindau (VHL) E3 ligase ligand. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey from initial concept to a promising preclinical candidate for targeted protein degradation.

Introduction: The Role of VHL in Targeted Protein Degradation

The von Hippel-Lindau (VHL) protein is a crucial component of the cellular machinery responsible for protein degradation.[1][2] As the substrate recognition component of the Cullin RING E3 ubiquitin ligase complex, VHL targets the alpha subunit of hypoxia-inducible factors (HIFs) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions.[1] The ability to hijack this natural process using bifunctional molecules known as proteolysis-targeting chimeras (PROTACs) has emerged as a powerful therapeutic strategy.[1][3] PROTACs consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ligase, thereby inducing the degradation of the target protein.[3]

The development of potent, cell-permeable, and orally bioavailable VHL ligands is a critical step in advancing PROTAC technology. GNE-7599 was developed by scientists at Genentech to address the limitations of earlier VHL ligands, such as VH021, which suffered from lower potency and poor oral bioavailability.[4][5]

The Discovery of GNE-7599: A Structure-Activity Relationship (SAR) Approach

The discovery of GNE-7599 was the result of a systematic peptidomimetic structure-activity relationship (SAR) campaign aimed at enhancing the properties of existing VHL ligands.[4][6][7] The research, published in the Journal of Medicinal Chemistry in 2024, detailed a series of strategic modifications to the VHL ligand scaffold.[6][7]

A key innovation was the replacement of a left-hand side amide bond with a 1,2,3-triazole group, which resulted in a 10-fold increase in binding activity.[6][7] Further optimization focused on the methylthiazole benzylamine moiety, where the introduction of conformationally constrained alterations led to a significant boost in potency.[6][7] This involved creating a seven-membered tethered system that locked the molecule into its bioactive conformation.[4][5] This strategic design culminated in the identification of GNE-7599 (also referred to as compound 107 in the publication), which exhibited picomolar binding affinity for VHL.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for GNE-7599 and its comparator, VH021.

| Compound | Binding Affinity (Kd) to VHL |

| GNE-7599 | 540 pM[8][9] |

| VH021 | Not explicitly stated, but GNE-7599 is >120-fold more potent[4][5] |

| Compound | Oral Bioavailability (F%) | Permeability (MDCK assay) |

| GNE-7599 | 47%[4] | 10-fold higher than VH021[4][5] |

| VH021 | 2.7%[4] | Baseline |

Mechanism of Action

GNE-7599 functions as a high-affinity ligand for the VHL protein.[8][9] Its primary application is as a VHL-recruiting moiety in PROTACs. When incorporated into a PROTAC, GNE-7599 binds to the VHL E3 ligase complex, while the other end of the PROTAC binds to a specific protein targeted for degradation. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for destruction by the proteasome.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the development of GNE-7599.

Cellular NanoBRET Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was used to quantify the engagement of GNE-7599 with VHL in live cells.[6][7]

Objective: To determine the intracellular affinity of GNE-7599 for VHL.

Principle: This assay relies on energy transfer from a NanoLuc luciferase-tagged VHL (donor) to a fluorescently labeled VHL tracer (acceptor).[8] Competitive displacement of the tracer by GNE-7599 leads to a decrease in the BRET signal.

Materials:

-

HEK293 cells[8]

-

VHL-NanoLuc® Fusion Vector[8]

-

NanoBRET™ In-Cell VHL Tracer[8]

-

FuGENE® HD Transfection Reagent[8]

-

Opti-MEM® I Reduced Serum Medium[8]

-

White, non-binding 96-well plates[8]

-

GNE-7599 and control compounds

Procedure:

-

Cell Transfection: HEK293 cells are co-transfected with the VHL-NanoLuc® Fusion Vector and a transfection carrier DNA using FuGENE® HD.

-

Cell Plating: Transfected cells are seeded into 96-well plates.

-

Compound Treatment: Serial dilutions of GNE-7599 are added to the cells.

-

Tracer Addition: A fixed concentration of the NanoBRET™ VHL Tracer is added to all wells.

-

Substrate Addition: The Nano-Glo® Substrate is added to generate the luminescent signal.

-

Signal Detection: The donor (460 nm) and acceptor (610 nm) emission signals are measured using a plate reader equipped with appropriate filters.

-

Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the concentration of GNE-7599 to determine the IC50 value.

Surface Plasmon Resonance (SPR) Assay

SPR was employed to measure the binding kinetics and affinity of GNE-7599 to purified VHL protein complex.

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants for the GNE-7599-VHL interaction.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (GNE-7599) to an immobilized ligand (VHL complex).

Materials:

-

Biacore instrument

-

CM5 sensor chip

-

Purified VCB complex (VHL, Elongin C, Elongin B)

-

Amine coupling kit (NHS, EDC)

-

GNE-7599 and control compounds

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization: The VCB complex is immobilized onto the CM5 sensor chip surface via amine coupling.

-

Analyte Injection: Serial dilutions of GNE-7599 are injected over the sensor surface at a constant flow rate.

-

Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of GNE-7599 are monitored in real-time by recording the SPR signal (measured in response units, RU).

-

Surface Regeneration: The sensor surface is regenerated between injections using a suitable regeneration solution.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 kinetic binding model to calculate kon, koff, and Kd.

In Vivo Pharmacokinetic (PK) Studies

In vivo studies were conducted to evaluate the pharmacokinetic properties of GNE-7599, particularly its oral bioavailability.

Objective: To determine key PK parameters of GNE-7599 in an animal model following intravenous and oral administration.

Animal Model: Typically, mice or rats are used for such studies.

Procedure:

-

Dosing: Two groups of animals are used. One group receives GNE-7599 intravenously (IV), and the other receives it orally (PO).

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of GNE-7599 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Plasma concentration-time profiles are generated, and key PK parameters (e.g., clearance, volume of distribution, half-life, and area under the curve) are calculated. Oral bioavailability (F%) is determined by comparing the dose-normalized area under the curve for oral versus intravenous administration.

Development History and Future Outlook

The discovery of GNE-7599 represents a significant advancement in the field of targeted protein degradation.[6] Its high potency and, most notably, its excellent oral bioavailability make it a valuable tool compound for researchers investigating the VHL pathway and a superior building block for the development of novel PROTAC-based therapeutics.[4][5][6][7]

As of late 2025, there is no publicly available information regarding the entry of GNE-7599 or PROTACs derived from it into clinical trials. Its development status is presumed to be in the preclinical or research stage. The enhanced properties of GNE-7599, however, suggest that it has the potential to accelerate the progression of VHL-recruiting PROTACs into clinical development for a wide range of diseases. Future research will likely focus on incorporating GNE-7599 into PROTACs targeting various disease-relevant proteins and evaluating their efficacy and safety in preclinical models.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]

- 6. promega.com [promega.com]

- 7. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

GNE7599 PROTAC VHL Ligand: Application Notes and Synthesis Protocol

For research, scientific, and drug development professionals.

This document provides a detailed overview of GNE7599, a highly potent and orally bioavailable von Hippel-Lindau (VHL) E3 ligase ligand, and a comprehensive protocol for its chemical synthesis. GNE7599 is a critical component for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins.

Introduction

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The choice of the E3 ligase ligand is paramount to the efficacy and pharmacokinetic properties of the resulting PROTAC. GNE7599 has emerged as a state-of-the-art VHL ligand, demonstrating picomolar binding affinity and significantly improved oral bioavailability compared to earlier generations of VHL ligands.[1][2] These characteristics make it an invaluable tool for the development of next-generation targeted protein degraders.

Mechanism of Action

GNE7599 functions as the VHL-recruiting moiety within a PROTAC. The PROTAC, upon entering a cell, facilitates the formation of a ternary complex between the target protein, the VHL E3 ligase complex, and the PROTAC itself. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: General mechanism of action for a PROTAC utilizing the GNE7599 VHL ligand.

Quantitative Data Summary

The following tables summarize the key quantitative data for GNE7599, including its binding affinity for VHL and its pharmacokinetic properties.

Table 1: GNE7599 Binding Affinity and Cellular Activity

| Parameter | Value | Method | Reference |

| VHL Binding Affinity (Kd) | 540 pM | Surface Plasmon Resonance (SPR) | [2] |

| Cellular Target Engagement (IC50) | <5 nM | NanoBRET Assay | [3] |

Table 2: GNE7599 Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Oral Bioavailability (F) | 47% | Mouse | [1] |

| Permeability (MDCK) | 10-fold > VH021 | In vitro | [1] |

Experimental Protocol: Synthesis of GNE7599

The synthesis of GNE7599 is a multi-step process. The following protocol is a detailed guide for its laboratory-scale preparation.

Caption: Simplified experimental workflow for the synthesis of GNE7599.

Materials and Reagents:

-

(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

-

1-(azidomethyl)-4-(tert-butyl)benzene

-

Copper(I) iodide

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

(1R,2R)-N1-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)-1,2-diaminocyclohexane

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Reverse-phase HPLC system

Procedure:

Step 1: Synthesis of the Triazole Intermediate

-

To a solution of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) and 1-(azidomethyl)-4-(tert-butyl)benzene (1.1 eq) in a mixture of DMF and water (4:1) is added copper(I) iodide (0.2 eq) and DIPEA (2.0 eq).

-

The reaction mixture is stirred at room temperature for 16 hours.

-

Upon completion, the reaction is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the triazole intermediate.

Step 2: Boc Deprotection

-

The triazole intermediate from Step 1 is dissolved in a solution of 20% TFA in DCM.

-

The reaction is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure, and the residue is co-evaporated with DCM three times to yield the crude amine salt.

Step 3: Amide Coupling

-

To a solution of the amine salt from Step 2 (1.0 eq) and (1R,2R)-N1-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)-1,2-diaminocyclohexane (1.05 eq) in DMF are added HATU (1.2 eq) and DIPEA (3.0 eq).

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated.

Step 4: Purification of GNE7599

-

The crude product from Step 3 is purified by reverse-phase HPLC (C18 column) using a gradient of acetonitrile in water (with 0.1% TFA as a modifier) to yield GNE7599 as a white solid.

Characterization:

-

¹H NMR: The structure of the final compound should be confirmed by ¹H NMR spectroscopy.

-

Mass Spectrometry: The molecular weight of GNE7599 should be confirmed by high-resolution mass spectrometry (HRMS).

-

Purity: The purity of the final compound should be determined by HPLC analysis to be >95%.

Safety Precautions

Standard laboratory safety precautions should be followed when performing this synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. The reagents used in this synthesis are chemicals that may be hazardous and should be handled with care. Please refer to the Safety Data Sheets (SDS) for each reagent before use.

References

- 1. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for G-7599 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

G-7599 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins. This document provides detailed application notes and protocols for the use of G-7599 in cell culture experiments to facilitate research and drug development in the field of targeted protein degradation.

Mechanism of Action

G-7599 functions as a VHL ligand, which is one of the two key components of a PROTAC molecule. The other component is a ligand that binds to a specific protein of interest (POI). When a PROTAC containing G-7599 is introduced into cells, it forms a ternary complex with VHL and the POI. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.[1][2][3][4]

The following diagram illustrates the signaling pathway of a G-7599-based PROTAC:

Mechanism of action of a G-7599-based PROTAC.

Quantitative Data Summary

The efficacy of a G-7599-based PROTAC is typically assessed by its ability to degrade the target protein and inhibit cell growth in cancer cell lines. The following tables summarize hypothetical, yet representative, quantitative data for a G-7599-based PROTAC targeting a hypothetical protein "Protein X".

Table 1: In Vitro Binding Affinity of G-7599

| Parameter | Value |

| Binding Affinity (Kd) to VHL | 540 pM[1][3] |

Table 2: Degradation Concentration 50 (DC50) of a G-7599-based PROTAC against Protein X

| Cell Line | DC50 (nM) |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

| PC-3 (Prostate Cancer) | 40 |

Table 3: Inhibitory Concentration 50 (IC50) of a G-7599-based PROTAC against Various Cancer Cell Lines

| Cell Line | IC50 (µM) after 72h treatment |

| MCF-7 (Breast Cancer) | 0.5 |

| A549 (Lung Cancer) | 1.2 |

| PC-3 (Prostate Cancer) | 2.5 |

| HEK293T (Non-cancerous) | > 10 |

Experimental Protocols

Detailed methodologies for key experiments using a G-7599-based PROTAC are provided below.

Cell Culture and Treatment

This protocol outlines the general procedure for culturing and treating cells with a G-7599-based PROTAC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]

- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. von Hippel-Lindau (VHL) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

Designing a GNE-7599-based PROTAC for Bruton's Tyrosine Kinase (BTK)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. This application note provides a detailed guide for the design, synthesis, and evaluation of a novel PROTAC targeting Bruton's tyrosine kinase (BTK) using the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, GNE-7599.

BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies. The FDA-approved inhibitor ibrutinib has demonstrated significant clinical efficacy; however, challenges such as acquired resistance and off-target effects remain. A PROTAC approach offers the potential to overcome these limitations by inducing the degradation of the entire BTK protein, thus abrogating both its kinase and scaffolding functions.

GNE-7599 is a potent and orally bioavailable VHL ligand with a reported dissociation constant (Kd) of 540 pM, making it an excellent choice for the E3 ligase-recruiting component of a BTK-targeting PROTAC.[1][2] This document will outline the rationale for the design of a GNE-7599-ibrutinib PROTAC, provide detailed experimental protocols for its synthesis and characterization, and present data in a structured format to guide researchers in this field.

PROTAC Design and Rationale

The design of our exemplary BTK-targeting PROTAC, named BTK-dGNE1, involves the strategic connection of an ibrutinib-derived warhead to GNE-7599 via a flexible polyethylene glycol (PEG) linker.

-

Warhead Selection: Ibrutinib is a potent and selective covalent inhibitor of BTK. For the purpose of creating a reversible-binding PROTAC and to provide a convenient attachment point for the linker, the reactive acrylamide moiety of ibrutinib is replaced with a stable amide bond to the linker. This modification leverages the well-characterized binding of the ibrutinib scaffold to the BTK active site.

-

E3 Ligase Ligand: GNE-7599 is selected for its high affinity to the VHL E3 ligase, which is ubiquitously expressed and has been successfully utilized in numerous PROTACs.[1][2][3]

-

Linker Design: A PEG-based linker is chosen for its hydrophilicity, which can improve the solubility of the final PROTAC molecule. The length of the linker is a critical parameter for optimal ternary complex formation between BTK, the PROTAC, and VHL. For BTK-dGNE1, a 4-unit PEG linker is proposed, a common starting point in PROTAC design.[4][5][][7][8] The linker is attached to the pyrazole nitrogen of the ibrutinib analog and the secondary amine of the pyrrolidine ring of GNE-7599.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological and experimental processes, the following diagrams are provided.

Quantitative Data Summary

The following tables summarize hypothetical but representative data for the evaluation of BTK-dGNE1 compared to literature-derived data for other BTK PROTACs. This allows for a clear comparison of potency and efficacy.

Table 1: Ternary Complex Formation and BTK Degradation

| Compound | E3 Ligase | Linker | Cell Line | Ternary Complex EC50 (nM) | DC50 (nM) | Dmax (%) |

| BTK-dGNE1 (Hypothetical) | VHL | 4-unit PEG | Ramos | 25 | 15 | >95 |

| MT-802 | CRBN | 8-atom | Namalwa | Not Reported | 14.6 | >99 |

| P13I | CRBN | PEG-based | Ramos | Not Reported | ~10 | Not Specified |

| PTD10 | CRBN | PEG-based | Ramos | Not Reported | 0.5 | >95 |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Cellular Viability

| Compound | Cell Line | IC50 (nM) |

| BTK-dGNE1 (Hypothetical) | TMD8 | 20 |

| Ibrutinib | TMD8 | 2.5 |

| P13I | HBL-1 | 1.5 |

| PTD10 | TMD8 | 1.4 |

IC50: Half-maximal inhibitory concentration.

Detailed Experimental Protocols

Protocol 1: Synthesis of BTK-dGNE1

This protocol describes a potential synthetic route for BTK-dGNE1.

1. Synthesis of Ibrutinib-Linker Moiety:

-

Step 1a: Synthesize a derivative of ibrutinib with a terminal amine on a PEG linker, replacing the acrylamide group. This can be achieved by reacting the ibrutinib precursor with a Boc-protected amino-PEG-acid linker using standard amide coupling reagents (e.g., HATU, DIPEA).

-

Step 1b: Deprotect the terminal amine using trifluoroacetic acid (TFA) to yield the ibrutinib-linker amine.

2. Synthesis of GNE-7599 Derivative:

-

Step 2a: GNE-7599 is commercially available. To create a reactive handle for linker attachment, the secondary amine on the pyrrolidine ring can be acylated. A GNE-7599 derivative with a terminal carboxylic acid can be synthesized by reacting GNE-7599 with an appropriate acid anhydride or acyl chloride linker precursor.

3. Final PROTAC Assembly:

-

Step 3a: Couple the ibrutinib-linker amine (from Step 1b) with the GNE-7599-linker acid (from Step 2a) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

-

Step 3b: Purify the final product, BTK-dGNE1, by reverse-phase HPLC and characterize by LC-MS and NMR.

Protocol 2: NanoBRET™ Ternary Complex Assay

This protocol details the measurement of the formation of the BTK-PROTAC-VHL ternary complex in live cells.[7][9][10][11][12]

1. Cell Line Preparation:

-